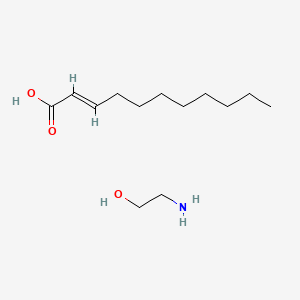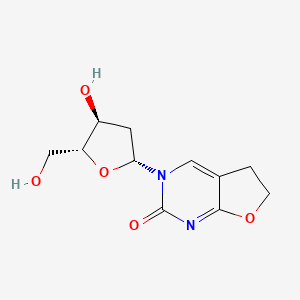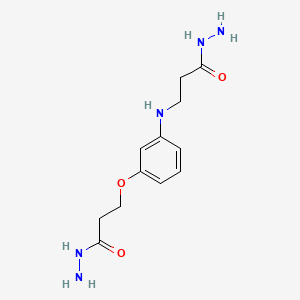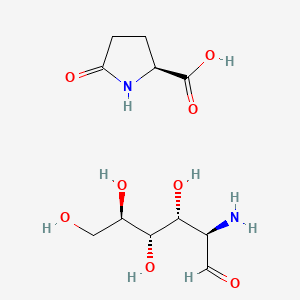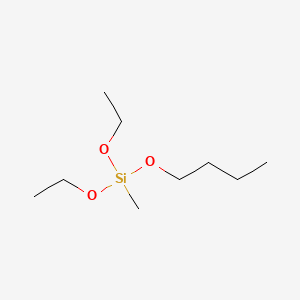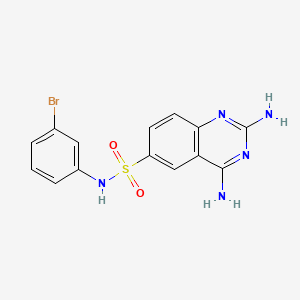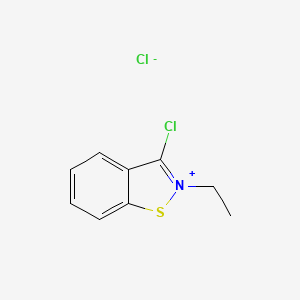
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is a chemical compound with the molecular formula C9H9ClNSCl It is a member of the benzisothiazolium family, characterized by the presence of a benzene ring fused to an isothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride typically involves the reaction of 2-ethyl-1,2-benzisothiazole with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the benzisothiazole ring. The reaction can be represented as follows:
C9H9NS+Cl2→C9H9ClNS+HCl
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the chlorination of 2-ethyl-1,2-benzisothiazole in a reactor, followed by separation and purification steps. The use of advanced techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles, such as amines or thiols, leading to the formation of substituted benzisothiazolium derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding benzisothiazoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Nucleophilic Substitution: Substituted benzisothiazolium derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Benzisothiazoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of benzisothiazole derivatives.
Medicine: It is investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride involves its interaction with molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-1,2-benzisothiazolium chloride
- 3-Methyl-2-ethyl-1,2-benzisothiazolium chloride
- 3-Bromo-2-ethyl-1,2-benzisothiazolium chloride
Uniqueness
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted applications in various fields, making it a valuable chemical entity for research and industrial purposes.
Eigenschaften
CAS-Nummer |
7765-82-4 |
|---|---|
Molekularformel |
C9H9Cl2NS |
Molekulargewicht |
234.14 g/mol |
IUPAC-Name |
3-chloro-2-ethyl-1,2-benzothiazol-2-ium;chloride |
InChI |
InChI=1S/C9H9ClNS.ClH/c1-2-11-9(10)7-5-3-4-6-8(7)12-11;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FDHPAUZRMMITIA-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(C2=CC=CC=C2S1)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



